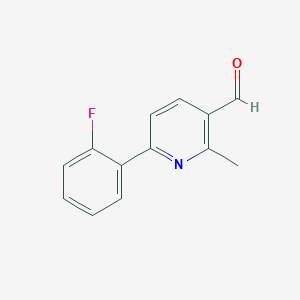

6-(2-Fluorophenyl)-2-methylnicotinaldehyde

Description

Properties

CAS No. |

1447962-28-8 |

|---|---|

Molecular Formula |

C13H10FNO |

Molecular Weight |

215.22 g/mol |

IUPAC Name |

6-(2-fluorophenyl)-2-methylpyridine-3-carbaldehyde |

InChI |

InChI=1S/C13H10FNO/c1-9-10(8-16)6-7-13(15-9)11-4-2-3-5-12(11)14/h2-8H,1H3 |

InChI Key |

GTPFJVYAGOEQCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)C2=CC=CC=C2F)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the fluorophenyl group with a halogenated nicotinaldehyde under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve scalable methods that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(2-Fluorophenyl)-2-methylnicotinaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 6-(2-Fluorophenyl)-2-methylnicotinic acid.

Reduction: 6-(2-Fluorophenyl)-2-methylnicotinol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-(2-Fluorophenyl)-2-methylnicotinaldehyde has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 6-(2-Fluorophenyl)-2-methylnicotinaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluorophenyl group can enhance the compound’s binding affinity and selectivity for its target. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Fluorophenyl Position

- Ortho (2-) vs. Meta (3-) vs. Para (4-) Substitution : The target compound’s 2-fluorophenyl group introduces steric hindrance and electron-withdrawing effects distinct from analogs with 3- or 4-fluorophenyl groups. For example, 6-(3-Fluorophenyl)nicotinaldehyde (similarity 0.92) may exhibit altered dipole moments and binding affinities due to reduced steric clash compared to the ortho-substituted target .

Functional Group Modifications

- Aldehyde vs. Carboxylic Acid/Ester : The aldehyde group in the target compound enhances electrophilicity, enabling nucleophilic addition reactions, whereas carboxylic acid derivatives (e.g., 6-(4-Fluorophenyl)nicotinic acid ) are less reactive but may improve solubility or stability . Methyl esters (e.g., Methyl 6-fluoro-2-methylnicotinate ) balance reactivity and bioavailability .

Pyridine Substitution Patterns

- Methyl at Position 2 vs. 4 : The target’s 2-methyl group may impose steric constraints on molecular interactions, unlike 6-Fluoro-4-methylnicotinic acid , where the methyl group at position 4 could allow better planar alignment with biological targets .

Bioactivity Considerations

For instance, a quinazoline derivative with a 2-fluorophenyl substituent exhibited 52.0% curative activity against Tobacco Mosaic Virus (TMV), suggesting that ortho-fluorination may enhance agrochemical efficacy . However, extrapolation to nicotinaldehydes requires further validation.

Research Findings and Implications

- Reactivity : The aldehyde group positions the target compound as a synthetic precursor for Schiff bases or heterocyclic derivatives, unlike carboxylate analogs.

- Bioactivity Potential: The 2-fluorophenyl group’s steric and electronic profile may favor interactions with hydrophobic enzyme pockets, as seen in structurally distinct pesticidal agents .

- Limitations : Comparative data on solubility, stability, and toxicity are absent for most analogs, necessitating experimental profiling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.